

solubility of 4-Bromo-2-(trifluoromethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)benzoic acid

Cat. No.: B1292837

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An In-Depth Technical Guide to the Solubility of **4-Bromo-2-(trifluoromethyl)benzoic Acid** in Organic Solvents

Executive Summary

4-Bromo-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and advanced materials, valued for the unique physicochemical properties imparted by its trifluoromethyl and bromine substituents.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification, and formulation development. Low solubility can lead to unpredictable results, poor bioavailability in drug candidates, and increased development costs.[2][3] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a robust, field-proven experimental workflow for its quantitative determination. As a self-validating system, the methodology described herein is designed to deliver reliable and reproducible thermodynamic solubility data, empowering researchers, scientists, and drug development professionals to optimize their processes with confidence.

Physicochemical Profile of 4-Bromo-2-(trifluoromethyl)benzoic Acid

4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0) is a substituted aromatic carboxylic acid.[1][4] Its molecular structure, featuring a polar carboxylic acid group, a large

non-polar aromatic ring, and two highly electronegative substituents (bromine and trifluoromethyl), dictates its solubility behavior. The interplay between these functional groups results in a molecule with moderate polarity, capable of acting as both a hydrogen bond donor and acceptor.[5]

Property	Value	Source(s)
CAS Number	320-31-0	[1][4]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[1][4]
Molecular Weight	269.02 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	121.0 - 125.0 °C	[1][6]
Boiling Point	275.2 ± 40.0 °C (Predicted)	[6]
pKa	3.00 ± 0.36 (Predicted)	[6]
Known Solubility	Soluble in Methanol	[6]

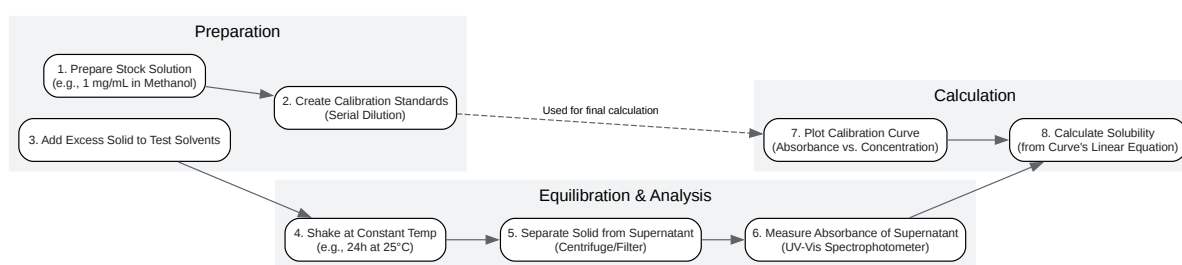
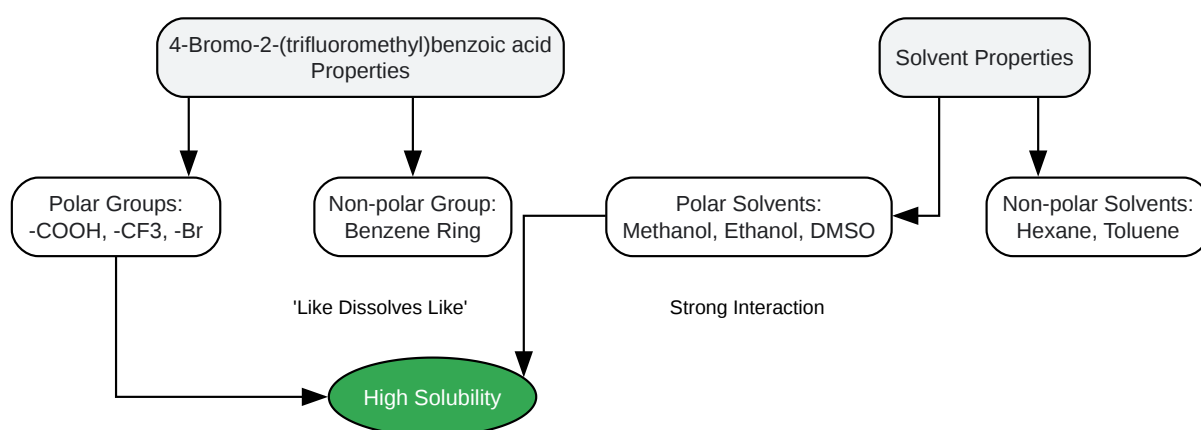
Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7][8][9] For **4-Bromo-2-(trifluoromethyl)benzoic acid**, several structural features are paramount.

- **Carboxyl Group (-COOH):** This group is highly polar and can both donate and accept hydrogen bonds.[5] This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).
- **Aromatic Ring:** The benzene ring is large and non-polar (hydrophobic), which contributes favorably to interactions with non-polar or moderately polar solvents through van der Waals forces.[10] However, this large hydrophobic region limits solubility in highly polar solvents like water.[10]

- Trifluoromethyl (-CF₃) and Bromo (-Br) Groups: These electron-withdrawing groups increase the acidity of the carboxylic acid (lower pKa) and add to the molecule's overall polarity and molecular weight. Their presence enhances interactions with polar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.



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- To cite this document: BenchChem. [solubility of 4-Bromo-2-(trifluoromethyl)benzoic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292837#solubility-of-4-bromo-2-trifluoromethyl-benzoic-acid-in-organic-solvents]

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